molecular formula C9H9N3OS B7771674 5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one

5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B7771674
M. Wt: 207.25 g/mol
InChI Key: BPJWGHJLUSXUFE-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through the involvement of the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the pyrido[2,3-d]pyrimidin-5-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.

    Substitution: The methyl groups and the sulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid is commonly used for the oxidation of the sulfanyl group.

    Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Substitution: Various alkylated or arylated derivatives depending on the reagents used.

Scientific Research Applications

5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds also have a fused pyridine-pyrimidine ring system but differ in the position of functional groups.

Uniqueness

5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one is unique due to the presence of both methyl and sulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJWGHJLUSXUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NC(=NC2=O)S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=NC(=NC2=O)S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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